1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to a methylpropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The process may include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)ethanol: Shares the chloro-methoxyphenyl group but differs in the presence of an ethanol moiety.
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Contains a similar chloro-phenyl group but with a hydroxy and acetamide functionality.
2-{(E)-[(5-Chloro-2-methoxyphenyl]methylidene}amino}-N-phenylacetamide: Features a methoxyphenyl group with additional functional groups.
Uniqueness: 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chloro-methoxyphenyl group with a methylpropan-2-amine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H16ClNO/c1-11(2,13)7-8-6-9(12)4-5-10(8)14-3/h4-6H,7,13H2,1-3H3 |
InChI Key |
WIUUNYWJXOYPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)Cl)OC)N |
Origin of Product |
United States |
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